![molecular formula C11H20O6 B8613597 Dimethyl 2-(2,2-diethoxyethyl)malonate](/img/structure/B8613597.png)
Dimethyl 2-(2,2-diethoxyethyl)malonate
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Description
Dimethyl 2-(2,2-diethoxyethyl)malonate is a useful research compound. Its molecular formula is C11H20O6 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Dimethyl 2-(2,2-diethoxyethyl)malonate is utilized in the synthesis of several bioactive compounds. Notably, it serves as a key intermediate in the production of various pharmaceuticals due to its ability to undergo transformations that yield complex structures.
Synthesis of Antidepressants
A significant application of dimethyl malonate derivatives is in the synthesis of antidepressants such as paroxetine and femoxetine. These compounds are synthesized through multi-step reactions involving dimethyl malonate as a precursor, showcasing its utility in creating therapeutically relevant molecules .
Cardioprotective Properties
Research indicates that malonate compounds can exhibit cardioprotective effects. For instance, studies have shown that dimethyl malonate can mitigate chemotherapy-induced cardiotoxicity by modulating mitochondrial metabolism. This mechanism highlights its potential as a therapeutic agent in oncology settings .
Agrochemical Applications
This compound is also explored for its potential in agriculture, particularly as a precursor for developing new pesticides and fungicides.
Antifungal Activity
Recent studies have demonstrated that derivatives of malonate exhibit antifungal properties against phytopathogens like Fusarium oxysporum. The effectiveness of these compounds can be quantitatively assessed through dose-response experiments, establishing their potential for agricultural applications .
Material Science Applications
In material science, dimethyl malonate derivatives are investigated for their role in synthesizing novel polymers and materials with specific properties.
Polymer Synthesis
The compound can be used to create polyesters and other polymeric materials through polycondensation reactions. These materials may possess desirable mechanical and thermal properties, making them suitable for various industrial applications.
Case Study: Cardioprotection in Chemotherapy
A study investigated the cardioprotective effects of dimethyl malonate in murine models undergoing chemotherapy. The results indicated that treatment with dimethyl malonate significantly reduced cardiac fibrosis and improved cardiac function post-chemotherapy, suggesting its role as a protective agent during cancer treatment .
Case Study: Antifungal Efficacy
In another study focusing on agricultural applications, various derivatives of this compound were tested against Fusarium oxysporum. The results showed that certain derivatives exhibited significant antifungal activity at nanomolar concentrations, indicating their potential as effective fungicides .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Pharmaceuticals | Synthesis of antidepressants | Key intermediate for paroxetine and femoxetine |
Cardioprotective agent | Mitigates chemotherapy-induced cardiotoxicity | |
Agrochemicals | Development of fungicides | Significant antifungal activity against Fusarium oxysporum |
Material Science | Synthesis of polymers | Potential for novel materials with enhanced properties |
Properties
Molecular Formula |
C11H20O6 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
dimethyl 2-(2,2-diethoxyethyl)propanedioate |
InChI |
InChI=1S/C11H20O6/c1-5-16-9(17-6-2)7-8(10(12)14-3)11(13)15-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
XDNNHOYMCIJPNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C(=O)OC)C(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.